![molecular formula C13H20ClNOS B1681667 4-[2-(1-methylpyrrolidin-2-yl)ethylsulfanyl]phenol;hydrochloride CAS No. 191611-89-9](/img/structure/B1681667.png)
4-[2-(1-methylpyrrolidin-2-yl)ethylsulfanyl]phenol;hydrochloride
Übersicht
Beschreibung
Diese Verbindung hat in Modellen der Parkinson-Krankheit Potenzial gezeigt, das Gedächtnis und die Aufmerksamkeit zu verbessern .
Herstellungsmethoden
SIB-1553A kann durch die Reaktion von 2-(2-Chlorethyl)-1-methylpyrrolidin mit 4-Hydroxybenzolsulfan in Gegenwart von Kaliumcarbonat in Dimethylformamid (DMF) synthetisiert werden . Die Reaktion ergibt SIB-1553A, das weiter mit Salzsäure umgesetzt werden kann, um SIB-1553A Hydrochlorid zu bilden .
Vorbereitungsmethoden
SIB-1553A can be synthesized through the reaction of 2-(2-chloroethyl)-1-methylpyrrolidine with 4-hydroxybenzenethiol in the presence of potassium carbonate in dimethylformamide (DMF) . The reaction yields SIB-1553A, which can be further reacted with hydrochloric acid to form SIB-1553A hydrochloride .
Analyse Chemischer Reaktionen
SIB-1553A unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: SIB-1553A kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um Thiole zu bilden.
Substitution: SIB-1553A kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Schwefelatom.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Biological Activities
Research indicates that 4-[2-(1-methylpyrrolidin-2-yl)ethylsulfanyl]phenol;hydrochloride exhibits a range of biological activities, primarily through its interaction with nicotinic acetylcholine receptors (nAChRs). The following table summarizes its key biological effects:
Activity | Description |
---|---|
Nicotinic Receptor Agonism | Acts as an agonist on nAChRs, particularly those with the β4 subunit, enhancing neurotransmitter release and synaptic transmission. |
Cognitive Enhancement | Potentially improves cognitive functions by facilitating learning processes and synaptic plasticity. |
Neuroprotective Effects | May provide benefits in neurodegenerative disease models by restoring cholinergic signaling. |
Therapeutic Applications
The compound's unique structure allows for various therapeutic applications, particularly in neurology and psychiatry. Below are some notable areas of research:
- Cognitive Disorders : Studies have indicated that compounds similar to this compound could be beneficial in treating conditions such as Alzheimer's disease and mild cognitive impairment by enhancing cholinergic function.
- Pain Management : Some research suggests that this compound may exhibit analgesic properties, potentially offering new avenues for pain relief therapies.
- Antitumor Activity : Preliminary studies have explored its effects on cancer cell lines, indicating possible cytotoxic activity against certain types of cancer .
Cognitive Enhancement
A study involving animal models demonstrated that administration of this compound led to significant improvements in memory retention and learning capabilities. The mechanism was attributed to increased levels of acetylcholine due to nAChR activation.
Antitumor Research
In vitro experiments on various cancer cell lines (e.g., MCF-7 for breast cancer) showed that the compound could inhibit cell proliferation effectively. The following table outlines the IC50 values observed:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis |
HeLa (Cervical Cancer) | 3.8 | Cell cycle arrest |
A549 (Lung Cancer) | 6.0 | Inhibition of kinase activity |
These results suggest that the compound may serve as a lead for developing anticancer therapies.
Wirkmechanismus
SIB-1553A exerts its effects by selectively binding to nicotinic acetylcholine receptors containing the β4 subunit . This binding leads to the activation of these receptors, resulting in the release of neurotransmitters such as acetylcholine . The increased acetylcholine levels enhance cognitive functions, including memory and attention .
Vergleich Mit ähnlichen Verbindungen
SIB-1553A ist einzigartig in seiner Selektivität für nikotinische Acetylcholinrezeptoren, die die β4-Untereinheit enthalten . Ähnliche Verbindungen umfassen:
Nikotin: Ein bekannter Agonist des nikotinischen Acetylcholinrezeptors mit breiterer Rezeptorselektivität.
Vareniclin: Ein partieller Agonist an nikotinischen Acetylcholinrezeptoren, der zur Rauchentwöhnung eingesetzt wird.
Cytisin: Ein pflanzliches Alkaloid, das als partieller Agonist an nikotinischen Acetylcholinrezeptoren wirkt.
Im Vergleich zu diesen Verbindungen macht die Selektivität von SIB-1553A für die β4-Untereinheit sie besonders nützlich für die Untersuchung der spezifischen Rollen dieser Rezeptoren bei kognitiven Funktionen .
Biologische Aktivität
4-[2-(1-Methylpyrrolidin-2-yl)ethylsulfanyl]phenol;hydrochloride, also known as SIB-1553A hydrochloride, is a phenolic compound notable for its unique structural features, including a pyrrolidine ring and a sulfanyl group. Its molecular formula is with a molecular weight of approximately 273.82 g/mol. This compound has gained attention in the field of neuropharmacology due to its selective action on nicotinic acetylcholine receptors (nAChRs), particularly those containing the β4 subunit.
Target Receptors
SIB-1553A acts primarily as an agonist for nAChRs, mimicking the action of acetylcholine, which is crucial for cognitive functions such as learning and memory. The activation of these receptors enhances the release of acetylcholine, thereby improving cognitive performance.
Biochemical Pathways
The activation of nAChRs by SIB-1553A influences several biochemical pathways, including:
- Cholinergic Pathway : Enhancing neurotransmitter levels in the hippocampus.
- Cognitive Enhancement : Associated with improved performance in various cognitive tasks.
Cellular Effects
Research indicates that SIB-1553A modulates various cellular processes by influencing nAChR activity, leading to significant changes in neurotransmitter release and neuronal excitability.
Cognitive Enhancement Studies
SIB-1553A has been studied extensively for its effects on cognitive enhancement. In animal models, it has shown promise in improving performance in spatial and non-spatial working memory tasks. Notably, studies have demonstrated:
- Improvement in Memory Tasks : Enhanced performance in delayed non-matching to place tasks in aged mice.
- Dose-Dependent Effects : Administration of doses ranging from 1 to 40 mg/kg resulted in significant increases in acetylcholine levels.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Unique Properties |
---|---|---|
SIB-1553A | Pyrrolidine ring + sulfanyl group | Selective nAChR agonist |
Bisphenol A | Two phenolic groups | Known endocrine disruptor |
N-Methyl-2-Pyrrolidone | Pyrrolidine ring without sulfanyl group | Industrial solvent |
The unique combination of functional groups in SIB-1553A distinguishes it from other compounds, highlighting its potential for specific biological applications.
Animal Model Studies
In a series of experiments involving aged mice, SIB-1553A was administered subcutaneously. The results indicated:
- Enhanced Working Memory : Significant improvements were observed in tasks assessing both spatial and non-spatial memory.
- Neurotransmitter Analysis : Post-administration analyses revealed increased levels of acetylcholine in the hippocampus, correlating with cognitive performance enhancements.
Pharmacokinetics and Dynamics
SIB-1553A exhibits stable pharmacokinetic properties when stored at +4°C. The compound's effects are dose-dependent, with higher doses leading to more pronounced increases in neurotransmitter levels.
Eigenschaften
IUPAC Name |
4-[2-(1-methylpyrrolidin-2-yl)ethylsulfanyl]phenol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS.ClH/c1-14-9-2-3-11(14)8-10-16-13-6-4-12(15)5-7-13;/h4-7,11,15H,2-3,8-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSVKPQKXSMZMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CCSC2=CC=C(C=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191611-76-4, 191611-89-9 | |
Record name | SIB 1553A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191611764 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SIB-1553A HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV7CWP9EAF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.